5-Iodo-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Iodo-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde typically involves the iodination of 2-methyl-1H-indole-3-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: 5-Iodo-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Iodo-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into indole derivatives explores their potential as therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-1H-indole-3-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The iodine atom may also enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-indole-3-carbaldehyde
- 5-Methoxy-1H-indole-3-carbaldehyde
- 1-Methylindole-3-carboxaldehyde
Comparison
5-Iodo-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of the iodine atom, which increases its reactivity and potential for further functionalization. Compared to other indole derivatives, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8INO |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-iodo-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8INO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 |
InChI Key |
YTYFQBFFPZHTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)I)C=O |
Origin of Product |
United States |
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